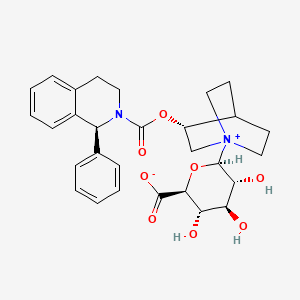

Solifenacin N-Glucuronide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Solifenacin N-Glucuronide is a metabolite of solifenacin, a muscarinic receptor antagonist used primarily to treat overactive bladder and neurogenic detrusor overactivity. This compound is formed through the direct glucuronidation of solifenacin, a process that involves the addition of a glucuronic acid moiety to the parent compound .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Solifenacin N-Glucuronide involves the glucuronidation of solifenacin. This reaction typically occurs in the liver, where solifenacin is metabolized by the enzyme UDP-glucuronosyltransferase. The reaction conditions for this process include the presence of UDP-glucuronic acid as a co-substrate and the enzyme UDP-glucuronosyltransferase .

Industrial Production Methods: Industrial production of this compound is not commonly practiced as it is primarily a metabolite formed in vivo. for research purposes, it can be synthesized using liver microsomes or recombinant enzymes in a controlled laboratory setting .

Analyse Chemischer Reaktionen

Types of Reactions: Solifenacin N-Glucuronide primarily undergoes glucuronidation, a type of conjugation reaction. This reaction involves the addition of glucuronic acid to solifenacin, resulting in the formation of the glucuronide conjugate .

Common Reagents and Conditions: The common reagents used in the glucuronidation reaction include UDP-glucuronic acid and the enzyme UDP-glucuronosyltransferase. The reaction typically occurs under physiological conditions, such as a pH of 7.4 and a temperature of 37°C .

Major Products Formed: The major product formed from the glucuronidation of solifenacin is this compound. This metabolite is pharmacologically inactive and is excreted from the body through the kidneys .

Wissenschaftliche Forschungsanwendungen

Solifenacin N-Glucuronide is primarily used in pharmacokinetic and pharmacodynamic studies to understand the metabolism and excretion of solifenacin. It is also used in toxicology studies to assess the safety and potential side effects of solifenacin . Additionally, it serves as a reference compound in bioanalytical methods for the quantification of solifenacin and its metabolites in biological samples .

Wirkmechanismus

Solifenacin N-Glucuronide itself does not have a direct mechanism of action as it is an inactive metabolite. its formation is part of the metabolic pathway of solifenacin, which is a competitive muscarinic receptor antagonist. Solifenacin exerts its effects by binding to muscarinic receptors in the bladder, thereby reducing bladder contractions and alleviating symptoms of overactive bladder .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds: Similar compounds to Solifenacin N-Glucuronide include other glucuronide metabolites of muscarinic receptor antagonists, such as oxybutynin N-glucuronide and tolterodine N-glucuronide .

Uniqueness: this compound is unique in its specific formation from solifenacin and its role in the metabolic pathway of this particular drug. While other muscarinic receptor antagonists also undergo glucuronidation, the specific structure and pharmacokinetic properties of this compound are distinct .

Eigenschaften

Molekularformel |

C29H34N2O8 |

|---|---|

Molekulargewicht |

538.6 g/mol |

IUPAC-Name |

(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[(3R)-3-[(1S)-1-phenyl-3,4-dihydro-1H-isoquinoline-2-carbonyl]oxy-1-azoniabicyclo[2.2.2]octan-1-yl]oxane-2-carboxylate |

InChI |

InChI=1S/C29H34N2O8/c32-23-24(33)26(28(35)36)39-27(25(23)34)31-14-11-18(12-15-31)21(16-31)38-29(37)30-13-10-17-6-4-5-9-20(17)22(30)19-7-2-1-3-8-19/h1-9,18,21-27,32-34H,10-16H2/t18?,21-,22-,23-,24-,25+,26-,27+,31?/m0/s1 |

InChI-Schlüssel |

DWEUKTDDWGFPKH-DMUZNFSWSA-N |

Isomerische SMILES |

C1C[N+]2(CCC1[C@H](C2)OC(=O)N3CCC4=CC=CC=C4[C@@H]3C5=CC=CC=C5)[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)[O-])O)O)O |

Kanonische SMILES |

C1C[N+]2(CCC1C(C2)OC(=O)N3CCC4=CC=CC=C4C3C5=CC=CC=C5)C6C(C(C(C(O6)C(=O)[O-])O)O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Cyano-N-(2-hydroxy-1,1-dimethylethyl)-3-[3-(3,4,5-trimethoxyphenyl)-1H-indazol-5-yl]-2-propenamide](/img/structure/B12351263.png)

![Dibutyl[8-(dibutylstannyliumyl)octyl]stannylium ditrifluoromethanesulfonate](/img/structure/B12351268.png)

![(6S,8R,9S,17R,23R)-2,6,9,30-tetrahydroxy-8-[(2S,5S,6R)-5-[(2S,4R,5R,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-23-methyl-11,14,16,24-tetraoxa-27-azaoctacyclo[15.14.1.03,12.05,10.013,32.019,31.021,29.023,27]dotriaconta-5(10),19,21(29),30-tetraene-4,28-dione](/img/structure/B12351300.png)

![2-[(3S)-3-(3,4-dichlorophenyl)-3-[2-(4-phenyl-1-azoniabicyclo[2.2.2]octan-1-yl)ethyl]piperidin-1-yl]-1-(3-propan-2-yloxyphenyl)ethanone;chloride](/img/structure/B12351303.png)

![(2S)-2-amino-3-(2,4-dioxo-5,6,7,7a-tetrahydro-4aH-cyclopenta[d]pyrimidin-1-yl)propanoic acid](/img/structure/B12351308.png)

![(4S)-4-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-[[(2S)-5-carbamimidamido-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxyethyl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxopentan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B12351318.png)

![6-[4-(3-Chlorophenyl)piperazin-1-yl]-3-cyclohexyl-1,3-diazinane-2,4-dione](/img/structure/B12351336.png)